mGAT3/4-IN-2
Description
mGAT3/4-IN-2 (compound 27b) is a potent dual inhibitor targeting murine GABA transporters mGAT3 and mGAT4, with pIC50 values of 5.44 and 5.25, respectively . It is structurally classified as an amino acid derivative with modifications to enhance lipophilicity, a design strategy aimed at mimicking the binding pose of larger GABA uptake inhibitors like N-butylnipecotic acid . While its clinical development status remains unreported, its high purity (>98%) and specificity make it a valuable tool compound for preclinical studies of neurological and metabolic disorders linked to GABAergic signaling .
Properties
Molecular Formula |
C26H32ClN3OS2 |
|---|---|
Molecular Weight |
502.1 g/mol |
IUPAC Name |
4-amino-2-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-N-[(2-chlorophenyl)methyl]butanamide |
InChI |
InChI=1S/C26H32ClN3OS2/c1-18-11-15-32-24(18)21(25-19(2)12-16-33-25)8-6-14-30(3)23(10-13-28)26(31)29-17-20-7-4-5-9-22(20)27/h4-5,7-9,11-12,15-16,23H,6,10,13-14,17,28H2,1-3H3,(H,29,31) |
InChI Key |
QKKGISPNJFYJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN(C)C(CCN)C(=O)NCC2=CC=CC=C2Cl)C3=C(C=CS3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mGAT3/4-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. the general process involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The production methods are optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
mGAT3/4-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against MGAT3 and MGAT4 .
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, reducing agents, oxidizing agents, and catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced inhibitory activity. These products are further purified and characterized to ensure their efficacy and safety for research applications .
Scientific Research Applications
Cancer Research
Role in Tumor Metastasis
- Studies have shown that the expression of MGAT3 is linked to the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. Inhibition of MGAT3 using mGAT3/4-IN-2 can suppress the invasive properties of cancer cells, particularly in lung and breast cancers .
Case Study: Lung Cancer
- A study demonstrated that miR-188-5p suppresses MGAT3 expression, inhibiting EMT and reducing metastatic potential in lung cancer cells. The application of this compound could further enhance this effect by directly inhibiting MGAT3 activity .
Diabetes Research
Impact on Glycosylation
- The glycosylation patterns regulated by MGAT3 and MGAT4 are implicated in type 2 diabetes. Research indicates that targeting these enzymes can potentially normalize glycoprotein functions that are disrupted in diabetic conditions .
Case Study: Type 2 Diabetes Models
- In animal models with MGAT4A deficiency, alterations in glycosylation were observed to correlate with insulin resistance. Inhibition using this compound may restore normal glycosylation patterns and improve insulin sensitivity .
Drug Development
Therapeutic Targeting
- The ability to modulate glycosylation through this compound positions it as a promising candidate for drug development aimed at treating various malignancies and metabolic disorders. By selectively inhibiting these pathways, researchers can design therapies that target specific cancer types or metabolic syndromes .
Data Tables
Mechanism of Action
mGAT3/4-IN-2 exerts its effects by inhibiting the activity of MGAT3 and MGAT4. These enzymes are involved in the resynthesis of triacylglycerol from monoacylglycerol and fatty acids. By inhibiting these enzymes, this compound reduces the formation of triacylglycerol, thereby affecting lipid metabolism and fat absorption. The molecular targets of this compound include the active sites of MGAT3 and MGAT4, where it binds and prevents the enzymes from catalyzing their respective reactions .
Comparison with Similar Compounds
Mechanistic and Therapeutic Implications
- Subtype Specificity : this compound’s selectivity for mGAT3/mGAT4 over mGAT1/mGAT2 may reduce off-target effects in conditions like epilepsy or neuropathic pain, where broader GAT inhibition can exacerbate side effects .
- Metabolic Disorders : While this compound’s role in lipid metabolism remains unexplored, MGAT3 is implicated in TAG biosynthesis and NAFLD progression . Inhibitors like this compound could theoretically modulate these pathways, but functional studies are needed .
- Neurological Applications : The efficacy of mGAT3/4-IN-1 in diabetic neuropathy models suggests that this compound may similarly alleviate neuropathic pain, though its blood-brain barrier permeability and pharmacokinetics require validation .
Biological Activity
mGAT3/4-IN-2 is a selective inhibitor targeting the mGAT3 and mGAT4 proteins, which are part of the solute carrier family of transporters involved in neurotransmitter transport. This compound has garnered attention due to its potential implications in neurological disorders and its role in modulating synaptic transmission.
This compound operates by inhibiting the activity of the mGAT3 and mGAT4 transporters, specifically affecting the uptake of neurotransmitters such as GABA (gamma-aminobutyric acid). The inhibition of these transporters can lead to increased extracellular levels of GABA, which is crucial for maintaining inhibitory neurotransmission in the central nervous system.
The compound exhibits potent inhibitory activity with reported pIC50 values of 5.44 for mGAT3 and 5.25 for mGAT4, indicating a strong affinity for these targets .
Research Findings
Several studies have explored the biological implications of inhibiting mGAT3 and mGAT4:
- Neurotransmitter Dynamics : Inhibition of mGAT3 has been shown to enhance GABAergic signaling, which may have therapeutic effects in conditions characterized by reduced inhibition, such as epilepsy and anxiety disorders .
- Tumorigenesis : Research indicates that altered expression of MGAT3 is associated with cancer progression. For instance, in ovarian cancer, hypomethylation of the MGAT3 gene correlates with increased expression and a potential role in tumor metastasis . This suggests that this compound could have implications beyond neurological applications, potentially influencing cancer biology through its effects on glycosylation processes.
- Cell Migration and Adhesion : Studies have shown that overexpression of MGAT3 can lead to varied effects on cell migration and adhesion depending on the cellular context. In certain cell lines, increased MGAT3 expression promotes metastasis, while in others it inhibits migration . This dual role underscores the complexity of targeting glycosylation pathways in therapeutic contexts.
Case Study 1: Ovarian Cancer
In a study examining the epigenetic regulation of MGAT3 in ovarian cancer cells, researchers found that treatment with DNA methyltransferase inhibitors led to increased MGAT3 expression and corresponding changes in N-glycan profiles. These alterations were linked to improved survival rates among patients with high-grade serous ovarian cancer .
Case Study 2: Breast Cancer
Another investigation into breast cancer highlighted that hypomethylation of MGAT3 was associated with poor prognosis in specific subtypes. The findings suggested that manipulating MGAT3 expression could serve as a prognostic marker and therapeutic target .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
